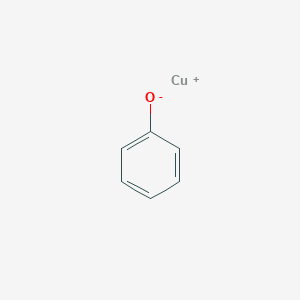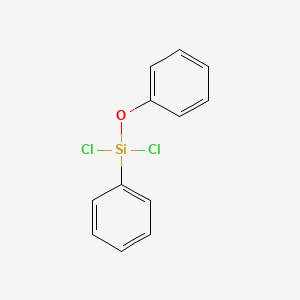
Dichloro(phenoxy)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(phenoxy)phenylsilane is an organosilicon compound characterized by the presence of two chlorine atoms, a phenoxy group, and a phenyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloro(phenoxy)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with dichlorophenol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon with chlorine and phenoxy groups .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where phenylsilane and dichlorophenol are reacted in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Dichloro(phenoxy)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenoxy and phenyl groups can undergo oxidation or reduction under specific conditions.
Hydrosilylation Reactions: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substituted silanes with various functional groups.
- Oxidized or reduced derivatives of the phenoxy and phenyl groups .
Wissenschaftliche Forschungsanwendungen
Dichloro(phenoxy)phenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: It serves as a reagent in the modification of biomolecules for research purposes.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of dichloro(phenoxy)phenylsilane involves its ability to undergo various chemical transformations, which are facilitated by the reactive silicon-chlorine and silicon-oxygen bonds. These transformations enable the compound to interact with different molecular targets and pathways, leading to its diverse applications in synthesis and materials science .
Vergleich Mit ähnlichen Verbindungen
Dichloro(methyl)phenylsilane: Similar in structure but with a methyl group instead of a phenoxy group.
Phenylsilane: Lacks the chlorine and phenoxy groups, making it less reactive in certain contexts
Uniqueness: Dichloro(phenoxy)phenylsilane is unique due to the presence of both chlorine and phenoxy groups, which confer distinct reactivity and versatility in chemical synthesis compared to its analogs .
Eigenschaften
CAS-Nummer |
30263-12-8 |
|---|---|
Molekularformel |
C12H10Cl2OSi |
Molekulargewicht |
269.19 g/mol |
IUPAC-Name |
dichloro-phenoxy-phenylsilane |
InChI |
InChI=1S/C12H10Cl2OSi/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H |
InChI-Schlüssel |
QLLINCWWWZHEMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine](/img/structure/B14692618.png)
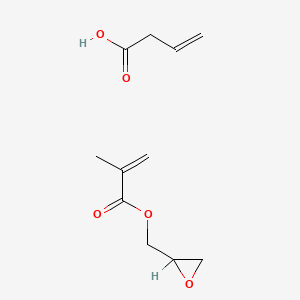
![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
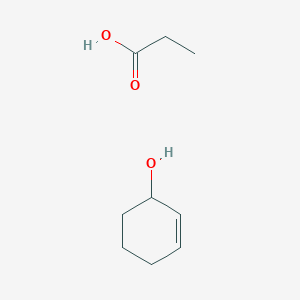
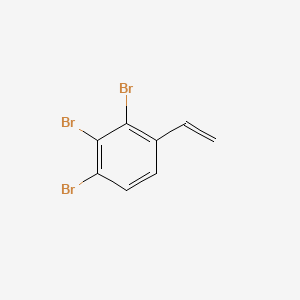
![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)
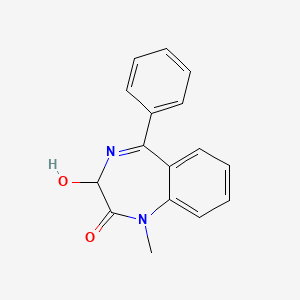
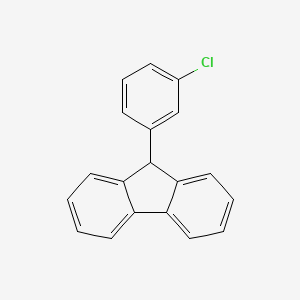
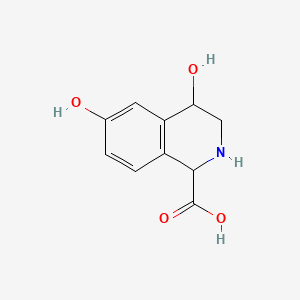
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
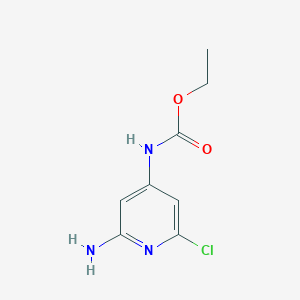

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
